3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide
Overview
Description
3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide is a chemical compound with the molecular formula C11H14ClN3O2 and a molecular weight of 255.7 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a benzamide core substituted with a chloro group and a hydroxycarbamimidoyl moiety .
Preparation Methods
The synthesis of 3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxycarbamimidoyl Group: The hydroxycarbamimidoyl group can be introduced through the reaction of the benzamide intermediate with hydroxylamine and an isocyanate derivative under controlled conditions.
Chemical Reactions Analysis
3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The hydroxycarbamimidoyl group can undergo oxidation to form corresponding oximes or reduction to form amines, using reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide include:
3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]aniline: This compound has a similar structure but with an aniline core instead of a benzamide core.
3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]phenylacetamide: This compound features a phenylacetamide core, offering different reactivity and biological activity.
The uniqueness of 3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]-3-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,10(13)15-17)14-9(16)7-4-3-5-8(12)6-7/h3-6,17H,1-2H3,(H2,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPUUXXJKSWMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)N)NC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N/O)/N)NC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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